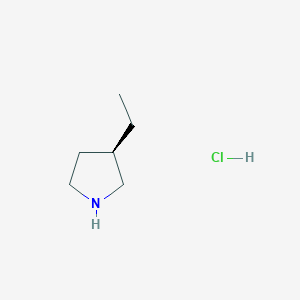

(3R)-3-ethylpyrrolidine hydrochloride

Übersicht

Beschreibung

(3R)-3-ethylpyrrolidine hydrochloride, commonly known as 3EP, is an organic compound that has been used in a variety of scientific research applications. It is a chiral α-amino acid derivative that has been used in the synthesis of peptides, as well as in the study of enzyme-catalyzed reactions. 3EP has been used in a variety of biochemical and physiological studies, and is an important tool for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Cardiac Function Analysis

(3R)-3-ethylpyrrolidine hydrochloride: is utilized in cardiac research, particularly in transthoracic dobutamine stress echocardiography in mice. This method is instrumental in revealing subtle changes in cardiac function that are not apparent in unstressed hearts . The compound aids in inducing pharmacological stress, allowing researchers to assess the heart’s response to increased workload, which can be indicative of underlying cardiac conditions.

Chemical Hazard Classification

In the realm of chemical safety, (3R)-3-ethylpyrrolidine hydrochloride is subject to hazard classification and labeling. It’s crucial for researchers to understand the potential risks associated with handling the compound. The classification under the CLP (Classification Labelling and Packaging) Regulation ensures that the hazards presented by chemicals like this compound are clearly communicated to workers and consumers .

Biotechnology Development

The compound finds its application in biotechnology development, where it may be used as a building block in the synthesis of more complex molecules. Companies like Sigma-Aldrich provide (3R)-3-ethylpyrrolidine hydrochloride for research, development, and production in the life science industry .

Ethical Animal Research

(3R)-3-ethylpyrrolidine hydrochloride: may be used in accordance with the 3R-Refinement principles in animal research. These principles aim to enhance the well-being of laboratory animals while improving the scientific validity of research outcomes. The compound could be involved in refined dosing techniques that prioritize animal comfort during experimentation .

Systematic Review of 3R Implementation

The compound could be part of studies that systematically review the implementation of the 3R (Replace, Reduce, Refine) principles in European animal research. Such reviews analyze the perceptions and experiences of the scientific community regarding the ethical use of animals in research, which may include the use of (3R)-3-ethylpyrrolidine hydrochloride .

Replacement Technologies in Research

Finally, (3R)-3-ethylpyrrolidine hydrochloride might be involved in the development of replacement technologies in research. These technologies aim to avoid animal use and improve welfare, and they often achieve greater consistency and accuracy compared to traditional methods .

Eigenschaften

IUPAC Name |

(3R)-3-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGUQNCCWBFNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

235093-99-9 | |

| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235093-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

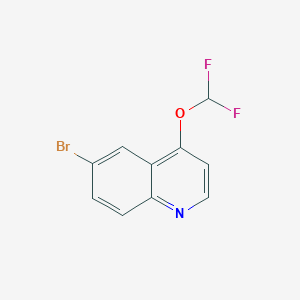

![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)